molecular formula C11H13Cl3N2O B11105855 N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide

N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide

Cat. No.: B11105855
M. Wt: 295.6 g/mol
InChI Key: NDLATMUHSZAGAN-UHFFFAOYSA-N
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Description

N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with three chlorine atoms, a methyl group, a butyl group, and a carboxamide group. It is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide typically involves the chlorination of 4-methylpyridine followed by the introduction of the butyl and carboxamide groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in target organisms.

Comparison with Similar Compounds

    2,3,6-trichloro-5-methylpyridine: Similar in structure but lacks the butyl and carboxamide groups.

    Pentachloropyridine: Contains five chlorine atoms and is used in similar applications.

    Nicotinamide: A pyridine derivative with a carboxamide group but different substitution pattern.

Uniqueness: N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the carboxamide group contributes to its potential biological activity.

Properties

Molecular Formula

C11H13Cl3N2O

Molecular Weight

295.6 g/mol

IUPAC Name

N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H13Cl3N2O/c1-3-4-5-15-11(17)7-6(2)8(12)10(14)16-9(7)13/h3-5H2,1-2H3,(H,15,17)

InChI Key

NDLATMUHSZAGAN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)C

Origin of Product

United States

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